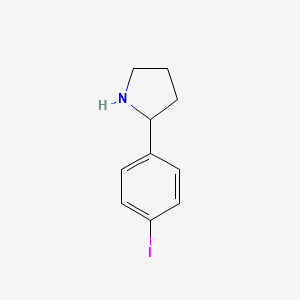

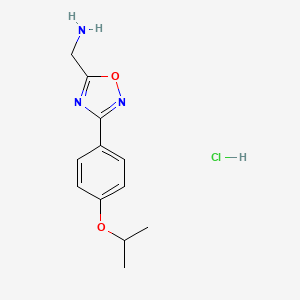

2-(4-Iodophenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Iodophenyl)pyrrolidine hydrochloride is an organic compound with the CAS Number: 1423027-87-5 . It has a molecular weight of 309.58 and is a powder in physical form . It is widely researched due to its versatile properties.

Synthesis Analysis

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine is a versatile scaffold . For example, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

2-(4-Iodophenyl)pyrrolidine hydrochloride has a molecular weight of 309.58 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Applications

2-(4-Iodophenyl)pyrrolidine and its derivatives have been synthesized and explored for various applications. One study successfully synthesized 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, employing reactions such as oxidation, alkylation, and allylation to modify these derivatives. These compounds showed potential in moderate-to-good yields, indicating their utility in further chemical applications (Ali et al., 2015).

Catalysis in Synthesis

In another study, an iodine-catalyzed domino reaction involving 2-pyrrolidinone was used to create 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives. These derivatives demonstrated significant cytotoxicity against specific cancer cell lines, showcasing the potential of 2-(4-Iodophenyl)pyrrolidine derivatives in medicinal chemistry (Muralidharan et al., 2017).

Antimicrobial and Anticancer Activities

Antimicrobial Properties

Certain derivatives of 2-(4-Iodophenyl)pyrrolidine have been reported to exhibit antimicrobial properties. For instance, novel cyclization of specific acids led to the formation of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which were screened for antimicrobial activity. These compounds displayed minimum inhibitory concentrations (MIC) in a specific range, indicating their potential as antimicrobial agents (Zareef et al., 2008).

Anticancer Applications

Research has also highlighted the anticancer activities of certain 2-(4-Iodophenyl)pyrrolidine derivatives. A study synthesized 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives through a three-component domino reaction. These analogues were evaluated for anticancer activity and found to possess significant activity in vitro, showcasing their potential in cancer treatment (Ramachandran et al., 2012).

Pharmaceutical Synthesis and Development

Development of Pharmaceutical Compounds

The side chain of a novel carbapenem, a class of antibiotics, was synthesized using a key step involving iodine-mediated oxidative cyclization, utilizing a derivative of 2-(4-Iodophenyl)pyrrolidine. This highlights the compound's relevance in the synthesis of pharmaceutically significant molecules (Hashihayata et al., 2002).

Safety And Hazards

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold that can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Eigenschaften

IUPAC Name |

2-(4-iodophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUPNYAFIYEVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)

![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)

![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)